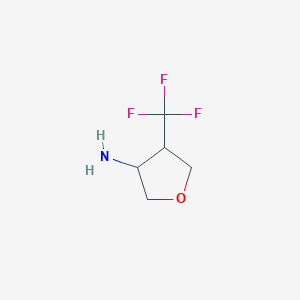
4-(Trifluoromethyl)tetrahydrofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)tetrahydrofuran-3-amine is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Méthodes De Préparation
The synthesis of 4-(Trifluoromethyl)tetrahydrofuran-3-amine can be achieved through various synthetic routes. One common method involves the amidation of ®-tetrahydrofuran-3-formic acid followed by Hofmann degradation . This process includes two main steps:
Amidation: ®-tetrahydrofuran-3-formic acid is reacted with an amine to form the corresponding amide.
Hofmann Degradation: The amide is then subjected to Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to yield the desired amine.
Analyse Des Réactions Chimiques
4-(Trifluoromethyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(Trifluoromethyl)tetrahydrofuran-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound finds applications in the development of agrochemicals, materials science, and catalysis
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways influenced by the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can affect the compound’s binding affinity and reactivity with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)tetrahydrofuran-3-amine can be compared with other similar compounds, such as:
Fluoxetine: An antidepressant drug with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylated quinolines: Compounds with trifluoromethyl groups that exhibit various pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the presence of both a tetrahydrofuran ring and an amine group, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8F3NO |
|---|---|
Poids moléculaire |
155.12 g/mol |
Nom IUPAC |
4-(trifluoromethyl)oxolan-3-amine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3-1-10-2-4(3)9/h3-4H,1-2,9H2 |
Clé InChI |
PXOJGMIYTREWNZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




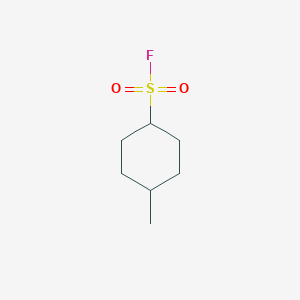

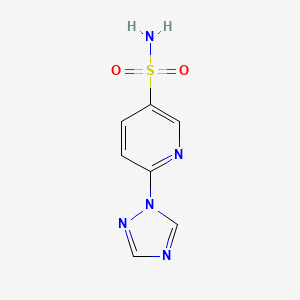
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
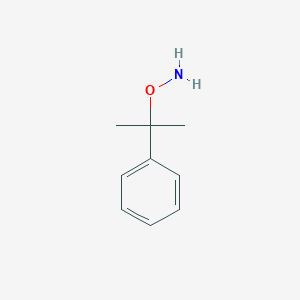
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
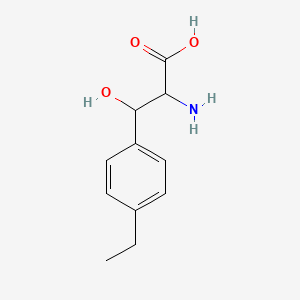
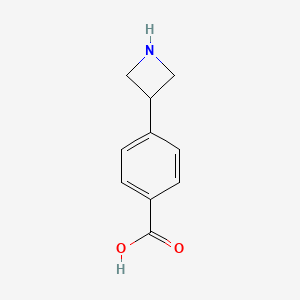
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
